2,5-Dimethyl-3,4-diphenylcyclopentadienone
Overview
Description
Preparation Methods
2,5-Dimethyl-3,4-diphenylcyclopentadienone can be synthesized through a cycloaddition reaction involving cycloheptatriene . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles of cycloaddition reactions .
Chemical Reactions Analysis
2,5-Dimethyl-3,4-diphenylcyclopentadienone undergoes several types of chemical reactions, including:
Cycloaddition Reactions: It acts as a diene in Diels-Alder reactions, forming dimers and other cycloaddition products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Substitution Reactions: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include fulvenes and other dienophiles for cycloaddition reactions . The major products formed from these reactions are typically dimers and other cycloaddition products .
Scientific Research Applications
2,5-Dimethyl-3,4-diphenylcyclopentadienone has several scientific research applications, including:
Chemistry: It is used as a diene in Diels-Alder reactions to study reaction kinetics and mechanisms.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3,4-diphenylcyclopentadienone primarily involves its role as a diene in Diels-Alder reactions . The compound undergoes cycloaddition with dienophiles, leading to the formation of cycloaddition products . The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-carbon bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
2,5-Dimethyl-3,4-diphenylcyclopentadienone can be compared with other similar compounds, such as:
Cyclopentadienone: A simpler analog with similar reactivity but lacking the phenyl and methyl substituents.
Tetraphenylcyclopentadienone: A more complex analog with additional phenyl groups, leading to different reactivity and properties.
Dimethylcyclopentadienone: A compound with only methyl substituents, showing different reactivity compared to the diphenyl analog.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXYIWTUKPMWCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180922 | |
Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26307-17-5, 38883-84-0 | |
Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026307175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC101864 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-3,4-diphenyl-cyclopenta-2,4-dienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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